molecular formula C20H38F2N4O4 B12345658 tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

Cat. No.: B12345658
M. Wt: 436.5 g/mol
InChI Key: JNVYKXDZNRMSDA-SRPOWUSQSA-N
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Description

Tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate are stereoisomers of a fluorinated piperidine derivative. These compounds are of interest in medicinal chemistry due to their potential pharmacological properties and their role as intermediates in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the fluorination of a piperidine derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the piperidine ring. The resulting fluoropiperidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the final carbamate product .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules and as building blocks for fluorinated compounds.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their pharmacological properties, including potential use as therapeutic agents for neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The carbamate group can act as a protecting group or a pharmacophore, modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique feature of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is the presence of the fluorine atom, which can significantly alter their chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance metabolic stability, bioavailability, and binding affinity to molecular targets .

Properties

Molecular Formula

C20H38F2N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

InChI

InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h2*7-8,12H,4-6H2,1-3H3,(H,13,14)/t2*7-,8-/m10/s1

InChI Key

JNVYKXDZNRMSDA-SRPOWUSQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F.CC(C)(C)OC(=O)NC1CNCCC1F

Origin of Product

United States

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